molecular formula C24H32N4O3 B10827546 iso-Butonitazene (citrate)

iso-Butonitazene (citrate)

Cat. No.: B10827546
M. Wt: 424.5 g/mol
InChI Key: KQZNQVXEZPNJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of iso-Butonitazene (citrate) involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:

    Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the nitro group: The benzimidazole core is nitrated using a mixture of concentrated sulfuric acid and nitric acid.

    Alkylation: The nitrobenzimidazole is then alkylated with 4-isobutoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the citrate salt: The final product, iso-Butonitazene, is converted to its citrate salt by reacting with citric acid.

Chemical Reactions Analysis

iso-Butonitazene (citrate) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzimidazole core can be reduced under specific conditions to yield different derivatives.

    Substitution: The alkyl groups attached to the benzimidazole core can be substituted with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, nitric acid, and potassium carbonate . Major products formed from these reactions include various derivatives of iso-Butonitazene with modified functional groups.

Mechanism of Action

iso-Butonitazene (citrate) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibits the release of neurotransmitters such as substance P and glutamate. The inhibition of these neurotransmitters results in analgesic effects and euphoria . The molecular targets involved in this mechanism include the mu-opioid receptors and associated G-proteins.

Comparison with Similar Compounds

iso-Butonitazene (citrate) is structurally similar to other synthetic opioids such as isotonitazene, etonitazene, and metonitazene . These compounds share a benzimidazole core and exhibit potent opioid effects. iso-Butonitazene (citrate) is unique in its specific structural modifications, which contribute to its distinct pharmacological profile .

Similar Compounds

Properties

Molecular Formula

C24H32N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine

InChI

InChI=1S/C24H32N4O3/c1-5-26(6-2)13-14-27-23-12-9-20(28(29)30)16-22(23)25-24(27)15-19-7-10-21(11-8-19)31-17-18(3)4/h7-12,16,18H,5-6,13-15,17H2,1-4H3

InChI Key

KQZNQVXEZPNJQC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.